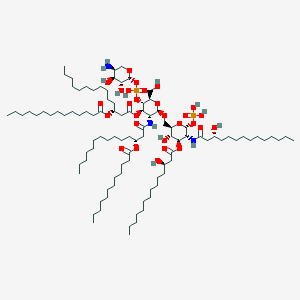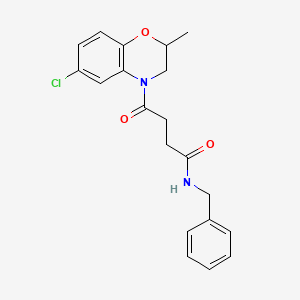![molecular formula C22H31N3O B1255383 4-[[(4S)-3-[2-(1-adamantyl)ethyl]-2-amino-4,5-dihydroimidazol-4-yl]methyl]phenol](/img/structure/B1255383.png)
4-[[(4S)-3-[2-(1-adamantyl)ethyl]-2-amino-4,5-dihydroimidazol-4-yl]methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[(4S)-3-[2-(1-adamantyl)ethyl]-2-amino-4,5-dihydroimidazol-4-yl]methyl]phenol is a member of phenols.
Scientific Research Applications
Phenolic Compounds and Environmental Interactions
Phenolic compounds, including those with structures similar to the specified compound, have been studied for their interactions with environmental pollutants and potential benefits. For instance, some phenolic compounds have been identified as effective scavengers of environmental pollutants, including methylglyoxal, a byproduct of food processing that can contribute to the formation of harmful compounds like advanced glycation end products (AGEs) and acrylamide. These phenolic compounds can mitigate the effects of methylglyoxal through their nucleophilic reactivity, suggesting a potential application in food safety and preservation to reduce the intake of harmful substances (Zheng et al., 2020).
Biological and Pharmacological Effects
The biological and pharmacological effects of phenolic compounds have been a subject of extensive research. For example, chlorogenic acid (CGA), a widely available phenolic acid found in green coffee extracts and tea, exhibits a wide range of therapeutic roles, including antioxidant activity, cardioprotective, anti-inflammatory, neuroprotective, and anti-obesity effects. These findings highlight the potential of phenolic compounds in the treatment and management of various disorders, suggesting a role for similar compounds in medicinal chemistry and pharmacotherapy (Naveed et al., 2018).
Antioxidant Properties and Applications
The antioxidant properties of phenolic compounds have been leveraged in various applications, including the development of chemosensors for detecting metal ions and other analytes. Compounds based on phenolic structures, such as 4-methyl-2,6-diformylphenol, have been utilized in creating highly selective and sensitive chemosensors, indicating their utility in analytical chemistry and environmental monitoring (Roy, 2021).
properties
Molecular Formula |
C22H31N3O |
|---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
4-[[(4S)-3-[2-(1-adamantyl)ethyl]-2-amino-4,5-dihydroimidazol-4-yl]methyl]phenol |
InChI |
InChI=1S/C22H31N3O/c23-21-24-14-19(10-15-1-3-20(26)4-2-15)25(21)6-5-22-11-16-7-17(12-22)9-18(8-16)13-22/h1-4,16-19,26H,5-14H2,(H2,23,24)/t16?,17?,18?,19-,22?/m0/s1 |
InChI Key |
FLQJADCPCJPEIP-ONUXSRJRSA-N |
Isomeric SMILES |
C1[C@@H](N(C(=N1)N)CCC23CC4CC(C2)CC(C4)C3)CC5=CC=C(C=C5)O |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CCN4C(CN=C4N)CC5=CC=C(C=C5)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



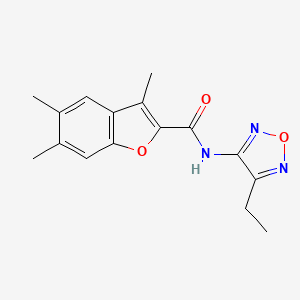
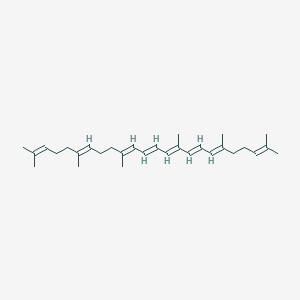
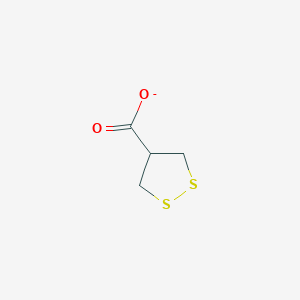
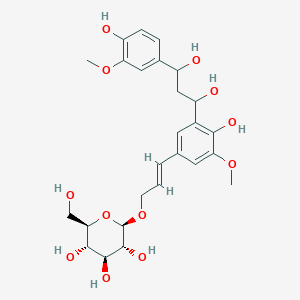

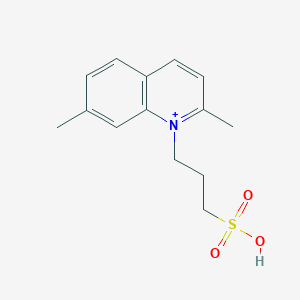
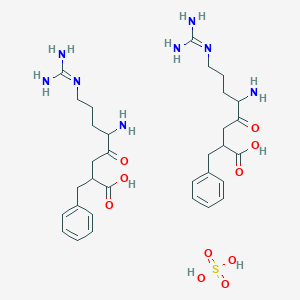
![(4aR,5'R,7R,8R,8aS)-5'-(2-hydroxy-5-oxo-2H-furan-3-yl)-4,7-dimethylspiro[1,4a,5,6,7,8a-hexahydronaphthalene-8,3'-oxolane]-2,2'-dione](/img/structure/B1255315.png)
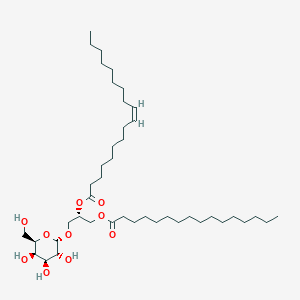

![1-(3-Hydroxy-10,13-dimethyl-hexadecahydro-cyclopenta[a]phenanthren-17-yl)-ethanone](/img/structure/B1255319.png)
![(2,6-Difluorophenyl)-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1-piperazinyl]methanone](/img/structure/B1255320.png)
